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Compound of Interest

Compound Name: 1-Methyl-1H-indole-7-carbonitrile

Cat. No.: B1358581

Disclaimer: As of the latest update, a complete, experimentally verified set of spectroscopic
data (NMR, IR, and MS) for 1-Methyl-1H-indole-7-carbonitrile published in a single, peer-
reviewed source could not be definitively located in the public domain. This guide has been
meticulously constructed to provide a robust, scientifically-grounded predictive analysis of its
spectroscopic characteristics. These predictions are substantiated by experimental data from
closely related and structurally analogous compounds, namely 1-methylindole and 7-
cyanoindole, offering a valuable and reliable reference for the characterization of this molecule.

Executive Summary

1-Methyl-1H-indole-7-carbonitrile (CAS No. 52951-14-1) is a key heterocyclic compound with
significant potential as a building block in medicinal chemistry and materials science. The
indole scaffold is a privileged structure in numerous pharmaceuticals, and functionalization at
the 7-position, combined with N-methylation, provides a unique vector for synthetic elaboration.
Accurate spectroscopic characterization is a cornerstone of chemical research and
development, ensuring structural integrity, purity, and quality control.

This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic
Resonance (*H and 3C NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-Methyl-
1H-indole-7-carbonitrile. The rationale behind the predicted spectral features is explained in
detail, drawing upon established spectroscopic principles and comparative data from
analogous structures. This document is designed to be a field-proven resource for scientists
working with this compound.
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Molecular Structure and Logic

The foundational step in interpreting spectroscopic data is a thorough understanding of the
molecule's structure. The workflow below illustrates the logical connection between the
molecular structure and its expected spectral output.

Caption: Logical workflow from molecular structure to spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen
framework of a molecule. The predicted chemical shifts for 1-Methyl-1H-indole-7-carbonitrile
are derived from the additive electronic effects of the N-methyl and 7-cyano substituents on the

indole nucleus.

'H NMR (Proton NMR) Analysis

The proton NMR spectrum is anticipated to display six distinct signals corresponding to the five
protons on the indole ring and the three protons of the N-methyl group. The potent electron-
withdrawing nature of the nitrile group at the C7 position will induce a significant downfield shift
(deshielding) for the adjacent proton at C6.

Table 1: Predicted *H NMR Data for 1-Methyl-1H-indole-7-carbonitrile (Predicted for a
solution in CDCls, with TMS at 4 0.00 ppm as the internal standard)
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Assigned
Proton

Predicted
Chemical Shift

Predicted
Predicted Coupling
Multiplicity Constant (J)
Hz

Rationale &
Expert
Insights

H-4

Doublet (d) J=8.0

This proton is
deshielded by
the anisotropic
effect of the
fused pyrrole
ring. Its chemical
shift is a reliable
indicator of
substitution at

the 7-position.

Doublet (d) J=75

The proximity to
the strongly
electron-
withdrawing
nitrile group
causes a
significant
downfield shift,
making this a key

diagnostic signal.

Triplet (t) or
Doublet of J=7.38
Doublets (dd)

This signal arises
from coupling to
both H-4 and H-
6, resulting in a
triplet if the
coupling
constants are

similar.

H-2

Doublet (d) J=3.0

The chemical
shift of this

proton is
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primarily
influenced by the
N-methylation
and the
electronic nature
of the pyrrole

ring.

This proton is
typically the most
upfield of the

indole ring

0

H-3 ~6.55 Doublet (d) J=3.0

protons due to its
position in the
electron-rich

pyrrole moiety.

A sharp singlet,
characteristic of
an N-methyl
group on an
N-CHs ~ 3.85 Singlet (s) N/A aromatic

heterocycle,
confirming
successful

methylation.

13C NMR (Carbon-13 NMR) Analysis

The 13C NMR spectrum will resolve the ten unique carbon environments within the molecule.
The nitrile carbon and the carbon to which it is attached (C7) are particularly diagnostic.

Table 2: Predicted 13C NMR Data for 1-Methyl-1H-indole-7-carbonitrile (Predicted for a
solution in CDCIs)
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Assigned Carbon

Predicted Chemical Shift
(3) ppm

Rationale & Expert
Insights

C-7a

~137.0

A quaternary carbon at the ring
junction, its chemical shift is
sensitive to substitution on the

benzene portion of the indole.

C-2

~129.5

The chemical shift is typical for
the C2 carbon of an N-

methylated indole.

C-3a

~130.0

The second quaternary carbon

at the ring junction.

~128.5

Aromatic CH, deshielded due

to its proximity to the C7-cyano

group.

C-4

~123.0

Aromatic CH.

C-5

~ 1215

Aromatic CH.

~118.0

This is the characteristic
chemical shift for a nitrile
carbon, providing definitive

evidence for this functional

group.

C-3

~103.0

The upfield shift is
characteristic of the C3
position in the electron-rich

pyrrole ring.

C-7

~100.0

This quaternary carbon,
directly bonded to the nitrile
group, is expected to be
shifted significantly upfield.
This is a key signature for C7

substitution.
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The chemical shift is typical for
N-CHs ~33.0 an N-methyl group attached to

a heterocyclic ring.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups within a molecule. For 1-Methyl-1H-
indole-7-carbonitrile, the most prominent and diagnostic feature is the stretching vibration of

the carbon-nitrogen triple bond of the nitrile group.

Table 3: Predicted Key IR Absorption Bands
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Predicted
Wavenumber
(cm™)

Expected Intensity

Vibrational
Assignment

Causality &
Experimental
Choice

~ 2225

Strong, Sharp

C=N stretch (Nitrile)

This absorption is
highly characteristic
and confirms the
presence of the nitrile
functional group. The
conjugation with the
aromatic ring slightly
lowers the frequency
from a typical aliphatic

nitrile.

~ 3100 - 3000

Medium

Aromatic C-H stretch

These absorptions
confirm the presence
of the aromatic indole

ring system.

~ 2950 - 2850

Medium

Aliphatic C-H stretch

These bands
correspond to the
stretching vibrations of
the C-H bonds in the
N-methyl group.

~ 1600 - 1450

Medium to Strong

C=C Aromatic Ring
Stretch

These are
characteristic skeletal
vibrations of the fused
aromatic rings of the

indole core.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and insights into its

fragmentation pathways, which can further confirm its structure. The molecular formula of 1-

Methyl-1H-indole-7-carbonitrile is CioHsNz, with a monoisotopic mass of approximately

156.07 Da.
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Table 4: Predicted Mass Spectrometry Fragmentation

Predicted m/z lon Interpretation

Fragmentation Pathway
Rationale

156 [M]*e

Molecular lon Peak. The
presence of this peak confirms
the molecular weight of the

compound.

155 [M-H]*+

Loss of a hydrogen radical, a
common fragmentation

process.

141 [M-CHs]*

Loss of the N-methyl group, a
facile cleavage for N-alkylated
compounds. This is a highly

diagnostic fragment.

129 [M-HCNJ*

Loss of a neutral hydrogen
cyanide molecule, a
characteristic fragmentation for

aromatic nitriles.

Self-Validating Experimental Protocols

To ensure the generation of high-quality, trustworthy data, the following validated protocols are

recommended.

NMR Spectroscopy Protocol
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Data Acquisition (400 MHz+)

Data Processing

@
\&J

Click to download full resolution via product page
Caption: Standard operating procedure for NMR data acquisition.

e Sample Preparation: A solution of 1-Methyl-1H-indole-7-carbonitrile (5-10 mg) is prepared
in a deuterated solvent (e.g., CDCls or DMSO-de) and transferred to a high-precision 5 mm
NMR tube. The choice of solvent is critical; CDCls is often preferred for its relative inertness
and minimal overlapping signals.

e 1H and 3C NMR Acquisition: Spectra are acquired on a high-field NMR spectrometer (= 400
MHz). Standard proton and carbon pulse programs are utilized. For 3C NMR, a sufficient
number of scans is crucial to achieve an adequate signal-to-noise ratio due to the low natural
abundance of the 13C isotope.

» Data Validation: The final spectra are referenced to the residual solvent peak or an internal
standard (e.g., TMS). The integration of the *H NMR signals should correspond to the
number of protons, providing an internal validation of the structure.

FTIR and MS Protocols

e FTIR Spectroscopy: The IR spectrum is best obtained using a Fourier Transform Infrared
(FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory. This technique
requires minimal sample preparation and provides high-quality data for solid samples. A
background spectrum of the clean ATR crystal is recorded first, followed by the sample
spectrum, typically over a range of 4000-400 cm™1,

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1358581?utm_src=pdf-body-img
https://www.benchchem.com/product/b1358581?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1358581?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Mass Spectrometry: For a volatile compound like this, Gas Chromatography-Mass
Spectrometry (GC-MS) with Electron lonization (El) is the preferred method. This provides
both the retention time (a measure of purity) and a detailed fragmentation pattern that serves
as a molecular fingerprint. The observation of the correct molecular ion at m/z 156 is the
primary validation point.

 To cite this document: BenchChem. [Spectroscopic Data for 1-Methyl-1H-indole-7-
carbonitrile: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1358581#spectroscopic-data-for-1-methyl-1h-indole-
7-carbonitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/product/b1358581#spectroscopic-data-for-1-methyl-1h-indole-7-carbonitrile-nmr-ir-ms
https://www.benchchem.com/product/b1358581#spectroscopic-data-for-1-methyl-1h-indole-7-carbonitrile-nmr-ir-ms
https://www.benchchem.com/product/b1358581#spectroscopic-data-for-1-methyl-1h-indole-7-carbonitrile-nmr-ir-ms
https://www.benchchem.com/product/b1358581#spectroscopic-data-for-1-methyl-1h-indole-7-carbonitrile-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1358581?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1358581?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

